molecular formula C10H14N2OS B14807058 (4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine

(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine

Cat. No.: B14807058
M. Wt: 210.30 g/mol
InChI Key: VCAVMZLXVJQEPQ-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group, a methylthio group, and a methanamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with cyclopropyl alcohol and methylthiol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and thiol groups, facilitating their nucleophilic attack on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and methylthio groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy and methylthio groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(4-cyclopropyloxy-5-methylsulfanylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H14N2OS/c1-14-9-6-12-5-7(4-11)10(9)13-8-2-3-8/h5-6,8H,2-4,11H2,1H3

InChI Key

VCAVMZLXVJQEPQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CN=C1)CN)OC2CC2

Origin of Product

United States

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